molecular formula C9H9ClN2O B8295820 7-Chloro-3,4-dihydro-6-methyl-2(1H)-quinoxalinone CAS No. 170098-90-5

7-Chloro-3,4-dihydro-6-methyl-2(1H)-quinoxalinone

Cat. No. B8295820
CAS RN: 170098-90-5
M. Wt: 196.63 g/mol
InChI Key: OPRSWCCZHUOIKY-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-6-methyl-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3,4-dihydro-6-methyl-2(1H)-quinoxalinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3,4-dihydro-6-methyl-2(1H)-quinoxalinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

170098-90-5

Product Name

7-Chloro-3,4-dihydro-6-methyl-2(1H)-quinoxalinone

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

7-chloro-6-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9ClN2O/c1-5-2-7-8(3-6(5)10)12-9(13)4-11-7/h2-3,11H,4H2,1H3,(H,12,13)

InChI Key

OPRSWCCZHUOIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC(=O)CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred bright orange solution of N-(4′-chloro-5′-methyl-2′-nitrophenyl)glycine potassium salt (0.097 g, 0.36 mmol) in water (5.0 mL) at 80° C., sodium dithionite (0.500 g, 2.87 mmol) was added in two equal portions. It instantly formed a white suspension, which was stirred at 80° C. for 1 h. It was then cooled at room temperature and the solid was vacuum filtered, washed with water (5.0 mL), and dried in vacuo to yield 0.062 g (86%) of the title compound as a white powder; 1H NMR (DMSO-d6): δ 2.10 (s, 3H), 3.66 (s, 2H, J=1.2 Hz), 5.98 (s, 1H), 6.53 (s, 1H), 6.67 (s, 1H), 10.20 (s, 1H).
Name
N-(4′-chloro-5′-methyl-2′-nitrophenyl)glycine potassium salt
Quantity
0.097 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of N-(4′-chloro-5′-methyl-2′-nitrophenyl)glycine sodium salt (0.300 g, 1.23 mmol, as prepared above) and tin (11) chloride dihydrate (0.830 g, 3.68 mmol, Aldrich, used as received) in ethanol (4.0 mL) was refluxed for 30 min. It was then cooled to room temperature and the precipitated solid was filtered, washed with ethanol (1.0 mL) and dried under vacuum to yield 0.160 g (66%) of the title compound as a yellow powder; 1H NMR (DMSO-d6): δ 2.099 (s, 3H), 3.655 (s, 2H), 6.037 (s, 1H), 6.538 (s, 1H), 6.685 (s, 1H), 10.241 (s, 1H).
Name
N-(4′-chloro-5′-methyl-2′-nitrophenyl)glycine sodium salt
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
66%

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